molecular formula C6H5ClN4S B1610185 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 54356-38-6

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1610185
CAS No.: 54356-38-6
M. Wt: 200.65 g/mol
InChI Key: XHXJUBYFDZFFCS-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst, followed by subsequent reactions to introduce the amino, chloro, and methylthio groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium bicarbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of 4-amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to this compound can enhance its efficacy against breast cancer and leukemia by targeting the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation .

1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Various derivatives have shown promising results in vitro, indicating their potential use in treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity .

1.3 Antimicrobial and Antiviral Activities
Pyrimidine derivatives, including this compound, have been studied for their antimicrobial and antiviral activities. The compound's ability to inhibit the growth of certain pathogens makes it a candidate for further development as an antimicrobial agent .

Synthesis and Derivative Development

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to conventional methods .

2.2 Derivative Exploration
Researchers have synthesized numerous derivatives of this compound by modifying the amine and halogen substituents on the pyrimidine ring. These derivatives are being evaluated for improved pharmacological profiles and enhanced biological activity .

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer ActivityDemonstrated efficacy against breast cancer cells via PI3K/AKT pathway inhibition.
Study B Anti-inflammatory EffectsIdentified significant in vitro anti-inflammatory activity with specific substitutions enhancing effects.
Study C Antimicrobial PropertiesShowed effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the disruption of signaling pathways essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile include other pyrimidine derivatives such as:

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4-Amino-6-chloro-2-methylthiopyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .

Biological Activity

Overview

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure which includes an amino group, a chloro substituent, and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications.

The primary mechanism of action for this compound involves its role as an ATP-mimicking inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it disrupts critical signaling pathways that promote cancer cell proliferation and survival . This inhibition is vital in the context of cancers associated with EGFR mutations, making this compound a candidate for targeted therapies.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Its structural features allow it to interact with enzyme active sites effectively, leading to reduced enzymatic activity. The compound has been studied in relation to:

  • Dihydrofolate reductase (DHFR) : It shows promising inhibition potential, which is critical for cancer treatment due to DHFR's role in nucleotide synthesis .
  • Protein Kinases : The compound has been evaluated for its ability to inhibit multiple protein kinases involved in cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Case Studies

  • In vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells through its action on EGFR. The IC50 values observed were indicative of its potency in disrupting cancer cell signaling pathways .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives indicated that modifications at the C4 position could enhance enzyme inhibition and anticancer activity. This suggests that further derivatization of this compound could lead to more potent analogs .

Comparative Analysis

The biological activity of this compound can be compared with other similar pyrimidine derivatives:

Compound NameStructureBiological Activity
2-Amino-4-chloro-6-methylpyrimidineStructureModerate DHFR inhibitor
4-Amino-6-chloro-2-methylthiopyrimidineStructureStronger anticancer activity
4-Chloro-2-(methylthio)pyrimidineStructureWeak kinase inhibitor

This table illustrates how variations in substituents affect biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-amino-2-chloro-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXJUBYFDZFFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474082
Record name 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54356-38-6
Record name 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Process for the production of 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine of the formula: ##STR9## comprising reacting malononitrile with carbon disulfide in the presence of a strong base to obtain a dianion of dicyanodithioacetic acid of the formula: ##STR10## and then is methylating the dianion of dicyanodithioacetic acid of formula II with a methylating agent to obtain a dicyanoketene dimethyl thioacetal of the formula: ##STR11## condensing the dicyanoketene dimethyl thioacetal of formula III with cyanamide in the presence of a base to obtain an anion of 2-cyano-3-cyanamino-3-methylthio-acrylonitirile of the formula: ##STR12## and then the anion of 2-cyano-3-cyanoamino-3-methylthio-acrylonitrile of formula IV is cyclized in the presence of hydrochloric acid to obtain the 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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